2-(tert-Butoxycarbonyl)-8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid
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Overview
Description
The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The synthesis of Boc-protected amino acid ionic liquids has been reported, which were used as starting materials in dipeptide synthesis .Chemical Reactions Analysis
The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A detailed mechanism illustrating Boc protection using only Boc anhydride (Boc2O) has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For a similar compound, 2-(tert-butoxycarbonylamino)acetic acid, the melting point is reported to be 87-90 ºC .Scientific Research Applications
Chemoselective Tert-Butoxycarbonylation
- Application : This compound has been used as a reagent for chemoselective tert-butoxycarbonylation of acidic proton-containing substrates like phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids without needing a base. This process is notable for its high yield and mild conditions (Saito, Ouchi, & Takahata, 2006).
Tert-Butoxycarbonylation of Acidic Substrates
- Application : It's used for tert-butoxycarbonylation of various acidic substrates, including phenols, amine hydrochlorides, and carboxylic acids. This method facilitates amide and ester formation with N-protected amino acids, functioning without bases (Saito & Takahata, 2009).
Improved Synthesis with High Enantiomeric Excess
- Application : An improved synthesis method for a similar compound, (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, has been developed. This method involves a modified Pictet-Spengler reaction and achieves a high enantiomeric excess, crucial for the synthesis of enantiomerically pure compounds (Liu et al., 2008).
Synthesis of 1-Alkoxyisoquinoline-3-Carboxylic Acids Esters
- Application : The compound is instrumental in the synthesis of 1-alkoxyisoquinoline-3-carboxylic acids esters, showcasing its utility in creating structurally diverse molecules for potential use in various fields, including medicinal chemistry (Ture, Rubina, Rozhkov, & Kauss, 2011).
Synthesis of Tetrahydroisoquinolines
- Application : Used in the synthesis of tetrahydroisoquinolines via diastereoselective alkylation, demonstrating its utility in synthesizing complex organic compounds, such as natural products and pharmaceuticals (Huber & Seebach, 1987).
Biosynthesis from Renewable Carbon
- Application : Its structure, containing a tertiary carbon atom, makes it a potential building block for polymer synthesis. It can be synthesized from biobased carboxylic acid, linking it to the production of green chemicals and cleantech solutions (Rohwerder & Müller, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-7-10-11(14(18)19)5-6-13(21-4)12(10)9-17/h5-6H,7-9H2,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCMEVOMHAFWQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C=CC(=C2C1)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butoxycarbonyl)-8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid |
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